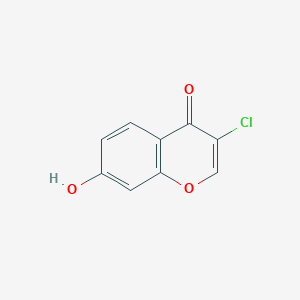

3-氯-7-羟基-4H-色烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-chloro-7-hydroxy-4H-chromen-4-one” is a member of the class of 7-hydroxyisoflavones . It is a derivative of 3-phenyl-4H-chromen-4-one, which is substituted by a hydroxy group at position 7 and a chloro group at position 3 . Chroman-4-one, also known as chromone, is an important and versatile 6-O-membered heterocyclic system widespread in the plant kingdom . The importance of this scaffold is highlighted by the huge number of publications dedicated to the synthesis of natural and synthetic derivatives over the past decade .

Synthesis Analysis

A wide range of 2-(hetero)aryl-4H-chromen-4-ones was synthesized via intermolecular o-acylation of substituted phenols with cinnamoyl chlorides mediated by BiCl3 in refluxing carbon tetrachloride followed by intramolecular cyclodehydrogenation of the 2′-hydroxychalcones formed promoted by RuCl3·3H2O at reflux for additional 5 h . Polymethoxy-4H-chromen-4-ones have been prepared by condensation of 2′-hydroxyacetophenone derivatives and acylbenzotriazoles in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF at −78 to 0 °C, followed by cyclodehydration promoted by p-PTSA in toluene at 80 °C .

Molecular Structure Analysis

The molecular formula of “3-chloro-7-hydroxy-4H-chromen-4-one” is C9H5ClO3 . The InChI code is 1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H . The Canonical SMILES is C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl .

Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-7-hydroxy-4H-chromen-4-one” is 196.59 g/mol . The XLogP3-AA is 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

科学研究应用

医药化合物

3-氯-7-羟基-4H-色烯-4-酮属于色满-4-酮结构体系,它是含氧杂环类化合物中重要的结构单元 . 它作为一大类医药化合物的主要结构单元 .

生物和药理活性

从4-色满酮衍生的化合物,如3-氯-7-羟基-4H-色烯-4-酮,表现出多种显著的生物和药理活性 . 这使得它们在开发新药物和疗法方面具有价值。

合成方法

已经进行了几项研究以改进4-色满酮衍生化合物的合成方法 . 这包括3-氯-7-羟基-4H-色烯-4-酮的合成,它可用于各种化学反应和工艺。

抗菌作用

初步生物测定结果表明,从4-羟基香豆素(与3-氯-7-羟基-4H-色烯-4-酮类似的化合物)衍生的产物对表皮葡萄球菌、金黄色葡萄球菌和蜡样芽孢杆菌具有广谱抗菌作用 . 这表明3-氯-7-羟基-4H-色烯-4-酮可能具有抗菌应用。

药物发现的先导化合物

鉴于它们的生物和药理活性,像3-氯-7-羟基-4H-色烯-4-酮这样的化合物可以潜在地作为药物发现的先导化合物 . 它们为新药的设计和优化提供了起点。

研究与开发

3-氯-7-羟基-4H-色烯-4-酮及其衍生物可从科学研究供应商处获得 , 表明它们在各种研究和开发应用中得到使用。 这包括实验室实验、测试和新合成方法的开发。

作用机制

Target of Action

The primary target of 3-chloro-7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various cellular processes, including cell division, survival, migration, and invasion .

Mode of Action

3-chloro-7-hydroxy-4H-chromen-4-one acts as an inhibitor of Src kinase . The compound binds to the kinase, preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Src kinase by 3-chloro-7-hydroxy-4H-chromen-4-one affects several biochemical pathways. Src kinase is involved in many signaling pathways, including those related to cell growth, survival, and differentiation . By inhibiting Src kinase, the compound can disrupt these pathways, potentially leading to effects such as reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’smolecular weight is 196.59 , which suggests it may have good bioavailability Molecules with a molecular weight below 500 are generally well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 3-chloro-7-hydroxy-4H-chromen-4-one’s action are likely to be diverse, given the wide range of processes that Src kinase is involved in. Potential effects could include changes in cell growth, survival, and differentiation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-7-hydroxy-4H-chromen-4-one. For example, the compound’s activity could be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence the compound’s stability and its ability to bind to Src kinase

未来方向

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is a lot of potential for future research in this area.

属性

IUPAC Name |

3-chloro-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOTXVGXRZBLNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419867 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685848-25-3 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)